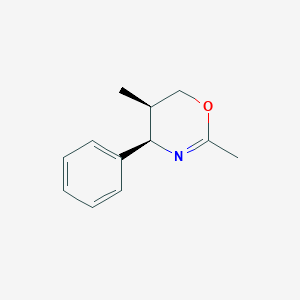
(4R,5R)-2,5-dimethyl-4-phenyl-5,6-dihydro-4H-1,3-oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-2,5-dimethyl-4-phenyl-5,6-dihydro-4H-1,3-oxazine is a chiral oxazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-2,5-dimethyl-4-phenyl-5,6-dihydro-4H-1,3-oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-2,5-dimethyl-4-phenyl-5,6-dihydro-4H-1,3-oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazine ring to more saturated structures.
Substitution: The phenyl group and other substituents on the oxazine ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups onto the oxazine ring.
Scientific Research Applications
(4R,5R)-2,5-dimethyl-4-phenyl-5,6-dihydro-4H-1,3-oxazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and chiral recognition processes.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (4R,5R)-2,5-dimethyl-4-phenyl-5,6-dihydro-4H-1,3-oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-1,2-dithiane-4,5-diol: Another chiral compound with similar structural features but different functional groups.
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-Acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[2R,3S,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3S,4S,5R,6R)-6-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-4-[2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide: A complex carbohydrate derivative with multiple hydroxyl groups and glycosidic linkages.
Uniqueness
(4R,5R)-2,5-dimethyl-4-phenyl-5,6-dihydro-4H-1,3-oxazine stands out due to its specific chiral configuration and the presence of both phenyl and oxazine moieties
Properties
CAS No. |
184345-51-5 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(4R,5R)-2,5-dimethyl-4-phenyl-5,6-dihydro-4H-1,3-oxazine |
InChI |
InChI=1S/C12H15NO/c1-9-8-14-10(2)13-12(9)11-6-4-3-5-7-11/h3-7,9,12H,8H2,1-2H3/t9-,12+/m0/s1 |
InChI Key |
JMBQLCDYWGQBHI-JOYOIKCWSA-N |
Isomeric SMILES |
C[C@H]1COC(=N[C@H]1C2=CC=CC=C2)C |
Canonical SMILES |
CC1COC(=NC1C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















